molecular formula C19H22BrN3O B2414297 N-(4-bromo-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 763125-97-9

N-(4-bromo-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B2414297
CAS No.: 763125-97-9
M. Wt: 388.309
InChI Key: WRCFKAYITWJXHT-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C19H22BrN3O and its molecular weight is 388.309. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O/c1-15-13-16(20)7-8-18(15)21-19(24)14-22-9-11-23(12-10-22)17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCFKAYITWJXHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CN2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763125-97-9
Record name N-(4-BROMO-2-METHYLPHENYL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE
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Biological Activity

N-(4-bromo-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, synthesizing findings from various studies and presenting relevant data in tables for clarity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H20BrN3O
  • Molecular Weight : 368.27 g/mol

This compound is characterized by the presence of a brominated aromatic ring and a piperazine moiety, which are known to influence its pharmacological properties.

Anticonvulsant Activity

Research has shown that derivatives of this compound exhibit significant anticonvulsant activity. A study evaluated various analogs for their efficacy in animal models of epilepsy. The results indicated that compounds with higher lipophilicity demonstrated improved activity, particularly at specific time points post-administration.

Table 1: Anticonvulsant Activity of Derivatives

CompoundLipophilicity (Clog P)Efficacy (Time Point)Comparison to Phenytoin
14High4 hWeaker
16High4 hWeaker
24Low0.5 hWeaker

The study concluded that while these compounds showed some anticonvulsant properties, they were less effective compared to standard treatments like phenytoin .

Anticancer Activity

Additionally, this compound has been investigated for its anticancer potential. A review highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Table 2: Anticancer Efficacy Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF71.88Apoptosis
A54926Cell Cycle Arrest

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of multiple derivatives based on the core structure of this compound. The derivatives were tested for their biological activities, leading to the identification of several promising candidates with enhanced efficacy against specific targets.

Key Findings:

  • Structure-Activity Relationship (SAR) : Modifications to the piperazine moiety significantly affected the biological activity. For instance, substituting phenylpiperazine with benzylpiperazine reduced anticonvulsant activity.
  • Cytotoxicity Profiles : The cytotoxicity was assessed using standard assays, with results indicating that certain derivatives had significantly lower IC50 values compared to others, suggesting higher potency against cancer cell lines.
  • Mechanistic Insights : Further investigations into the mechanistic pathways revealed that some compounds induced oxidative stress in cancer cells, leading to increased apoptosis rates .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(4-bromo-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide and related derivatives?

  • Answer: A standard approach involves nucleophilic substitution of 2-chloroacetamide intermediates with arylpiperazines under reflux conditions in solvents like acetonitrile or ethanol. For example, derivatives such as 2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide were synthesized by reacting 2-chloroacetamide with arylpiperazines in the presence of triethylamine as a base . Yield optimization often requires adjusting reaction time (e.g., 8–12 hours) and stoichiometric ratios (1:1.1 for arylpiperazine:chloroacetamide) .

Q. How is the structural characterization of this compound performed to ensure purity and identity?

  • Answer: Characterization typically includes:

  • NMR spectroscopy: ¹H/¹³C-NMR for verifying substituent positions and piperazine ring conformation (e.g., δ 2.75 ppm for piperazine protons in DMSO-d₆) .
  • Mass spectrometry: ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 415.82) .
  • Elemental analysis: Validation of C, H, N content (e.g., calculated vs. observed values within ±0.4%) .

Q. What preliminary biological activities have been reported for this compound and its analogs?

  • Answer: Piperazine-acetamide derivatives exhibit diverse bioactivities:

  • Anticonvulsant effects: Analogous compounds like N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide showed significant seizure inhibition in rodent models .
  • Neuroprotection: The derivative 51164 (N-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide) stabilized synaptic spines in Alzheimer’s disease models via TRPC6 channel modulation at 10–100 nM concentrations .
  • Anticancer potential: The cervical cancer-active derivative 5e (N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidinyl)-2-(4-phenylpiperazin-1-yl)acetamide) demonstrated strong cytotoxicity in vitro .

Advanced Research Questions

Q. How do structural modifications influence the compound’s biological activity?

  • Answer: Key SAR findings include:

  • Substituent position: Bromo or trifluoromethyl groups at the 4-position of the phenyl ring enhance anticonvulsant activity by improving lipophilicity and blood-brain barrier penetration .
  • Piperazine substitution: 4-Phenylpiperazine derivatives exhibit higher TRPC6 affinity than 4-benzyl analogs, correlating with neuroprotective efficacy .
  • Table 1: Bioactivity comparison of select analogs:
Substituent (R)Activity (IC₅₀/EC₅₀)ModelReference
4-Bromo-2-methyl15 µM (Anticonvulsant)MES test
2-Chlorophenyl10 nM (TRPC6 modulation)Hippocampal slices

Q. What mechanistic insights explain its neuroprotective effects in Alzheimer’s disease models?

  • Answer: The compound 51164 acts as a TRPC6-positive allosteric modulator, enhancing synaptic spine density and rescuing long-term potentiation (LTP) deficits under amyloid-β toxicity. This mechanism involves calcium influx regulation, which stabilizes dendritic spines .

Q. How can crystallographic data resolve conformational ambiguities in the piperazine-acetamide scaffold?

  • Answer: Single-crystal X-ray diffraction (using SHELX software) reveals:

  • Piperazine chair conformation: Stabilized by intramolecular hydrogen bonds between the acetamide carbonyl and piperazine N-H .
  • Torsional angles: Critical for receptor binding (e.g., D3 dopaminergic affinity requires a 60° angle between phenyl and piperazine rings) .

Q. How should researchers address contradictory bioactivity data across studies?

  • Answer: Discrepancies may arise from assay conditions (e.g., cell line specificity) or pharmacokinetic factors. For example:

  • DPPH scavenging vs. TRPC6 modulation: Antioxidant activity (IC₅₀ ~20 µM) in simple assays may not correlate with low-nanomolar neuroprotection in complex neuronal models .
  • Mitigation strategy: Use orthogonal assays (e.g., patch-clamp electrophysiology + in vivo behavioral tests) to validate target engagement .

Q. What strategies improve synthetic yield and purity for large-scale production?

  • Answer:

  • Solvent optimization: Replacing acetonitrile with DMF reduces side reactions during piperazine coupling .
  • Purification: Recrystallization from ethanol-acetone (3:1) yields >85% purity, while column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) resolves regioisomeric impurities .

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